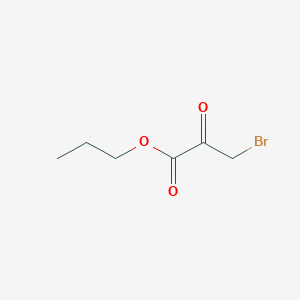

Propyl bromopyruvate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9BrO3 |

|---|---|

Molecular Weight |

209.04 g/mol |

IUPAC Name |

propyl 3-bromo-2-oxopropanoate |

InChI |

InChI=1S/C6H9BrO3/c1-2-3-10-6(9)5(8)4-7/h2-4H2,1H3 |

InChI Key |

KVEZNWYEYNDLSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C(=O)CBr |

Synonyms |

3-bromo-2-oxopropionate-1-propyl esster 3-bromo-2-oxopropionate-1-propyl ester 3-BrOP cpd |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Propyl Bromopyruvate

Esterification Routes for Propyl Bromopyruvate Synthesis

The primary method for synthesizing this compound is through the esterification of bromopyruvic acid with propanol. This reaction can be catalyzed by an acid and involves the formation of an ester bond between the carboxylic acid group of bromopyruvic acid and the hydroxyl group of propanol.

Acid-Catalyzed Esterification Protocols

The Fischer-Speier esterification is a classic and widely used method for this transformation. masterorganicchemistry.com In this protocol, bromopyruvic acid is reacted with an excess of 1-propanol (B7761284) in the presence of a strong acid catalyst. google.com Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.com The reaction is typically carried out by heating the mixture to reflux. ucl.ac.uk The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of a water molecule yields the protonated ester, which is then deprotonated to give the final product, this compound. masterorganicchemistry.com

The general reaction is as follows:

BrCH₂COCOOH + CH₃CH₂CH₂OH ⇌ BrCH₂COCOOCH₂CH₂CH₃ + H₂O

Optimization of Reaction Parameters in this compound Synthesis

The efficiency of this compound synthesis can be influenced by several reaction parameters. Optimizing these parameters is key to maximizing the yield and purity of the final product.

| Parameter | Effect on Reaction | Optimized Conditions |

| Catalyst Amount | Increasing the amount of acid catalyst generally increases the reaction rate. | Studies on similar esterification reactions, such as the synthesis of n-propyl propanoate, have shown that a molar ratio of acid/alcohol/catalyst of 1/10/0.20 can lead to high yields. ceon.rs |

| Reactant Molar Ratio | Using an excess of the alcohol (1-propanol) can shift the equilibrium towards the formation of the ester, thereby increasing the yield. masterorganicchemistry.comceon.rs | A higher acid to alcohol molar ratio has been demonstrated to increase the rate and yield of the esterification reaction. ceon.rs |

| Temperature | Higher temperatures generally accelerate the reaction rate. | In the synthesis of n-propyl propanoate, a temperature of 65°C was found to be optimal, achieving a yield of 96.9% after 210 minutes. ceon.rs For other esterifications, temperatures up to 80°C have been explored. unimi.it |

| Reaction Time | The reaction time required to reach equilibrium or maximum conversion depends on the other reaction parameters. | Prolonging the reaction time can lead to higher conversion rates. unimi.it |

Precursor Chemistry: Bromination of Pyruvate (B1213749) Esters

An alternative approach to the synthesis of this compound involves the bromination of a precursor pyruvate ester, in this case, propyl pyruvate. This method starts with the synthesis of propyl pyruvate, which is then brominated to yield the final product.

Propyl pyruvate can be synthesized by the esterification of pyruvic acid with 1-propanol. The subsequent bromination of propyl pyruvate would involve the substitution of a hydrogen atom on the methyl group with a bromine atom. This reaction can be achieved using a brominating agent, often in the presence of a catalyst or under specific reaction conditions like UV light or heat for radical halogenation. pearson.com However, achieving selective monobromination at the desired position can be challenging and may lead to a mixture of products. pearson.com

A general process for the synthesis of bromopyruvic acid involves the reaction of pyruvic acid with bromine in the presence of a solvent and sulfuric acid. google.com The reaction mixture is stirred at a controlled temperature, and upon completion, the crude bromopyruvic acid is obtained after solvent removal and can be purified by recrystallization. google.com A similar principle could be applied to the direct bromination of propyl pyruvate.

Synthesis of this compound Analogs and Derivatives for Research

The synthesis of analogs and derivatives of this compound is a significant area of research, aimed at modifying its chemical and biological properties for various applications.

Design and Synthesis of Novel Ester Derivatives

The synthesis of novel ester derivatives of bromopyruvic acid involves reacting bromopyruvic acid with different alcohols under acid-catalyzed conditions, similar to the synthesis of this compound itself. google.com By varying the alcohol, a library of bromopyruvate esters with different alkyl or aryl groups can be generated. For instance, ethyl bromopyruvate is a commercially available analog. environmentclearance.nic.inacs.org The synthesis of these analogs allows for the investigation of structure-activity relationships, where the nature of the ester group can influence properties such as lipophilicity, cell permeability, and metabolic stability. mdpi.com

| Derivative Name | Starting Alcohol | Potential Application |

| Ethyl bromopyruvate | Ethanol | Intermediate in organic synthesis. environmentclearance.nic.inacs.org |

| Methyl bromopyruvate | Methanol | Intermediate in organic synthesis. environmentclearance.nic.in |

Synthesis of Prodrug Conjugates for Research Applications

This compound can be considered a prodrug of 3-bromopyruvate (B3434600) (3-BP). mdpi.com Prodrugs are inactive or less active compounds that are converted into the active form in the body. google.com In the case of this compound, it is designed to be more stable and more readily permeable through cellular membranes than 3-BP. patsnap.com Once inside the cell, it is hypothesized to be cleaved by cellular esterases to release 3-bromopyruvate and 1-propanol. patsnap.com

The synthesis of other prodrug conjugates can involve attaching various promoieties to the 3-bromopyruvate backbone. These could include peptides, other esters, or phosphates to modulate properties like targeting, solubility, and release kinetics. google.comgoogle.com For example, the synthesis of peptide-pyruvate conjugates has been explored, often utilizing solid-phase synthesis techniques. google.com The design and synthesis of such conjugates are a key strategy in developing new therapeutic agents with improved efficacy and safety profiles. mdpi.comacs.org

Derivatization Strategies for Enhanced Research Utility

The chemical structure of this compound offers several sites for modification, enabling the synthesis of a variety of derivatives with enhanced or specialized research applications. These derivatization strategies are primarily aimed at altering the compound's physicochemical properties, subcellular targeting, and interaction with biological molecules. The core objectives of these modifications include improving stability, enhancing cellular uptake, directing the compound to specific organelles, and elucidating structure-activity relationships (SAR).

One fundamental derivatization approach involves the modification of the ester group. This compound itself is synthesized via the esterification of 3-bromopyruvic acid with 1-propanol. This synthetic route can be adapted to create a library of analogs by substituting 1-propanol with other alcohols. This can include a range of aliphatic alcohols (e.g., methyl, ethyl, butyl), as well as more complex structures like cycloalkanols or steroid groups. google.com Such modifications can significantly alter the lipophilicity of the resulting ester, which in turn influences its membrane permeability and pharmacokinetics. The propyl ester, for instance, is considered a more lipophilic prodrug form of 3-bromopyruvate (3-BP), designed to facilitate entry into cells where it can be hydrolyzed by cellular esterases to release the active 3-BP. mdpi.com

Another critical strategy for enhancing research utility is the targeted delivery of this compound to specific subcellular compartments, most notably the mitochondria. Given that mitochondria are central to cellular energy metabolism, directing an inhibitor of glycolysis and oxidative phosphorylation to this organelle is a key research objective. This can be achieved by conjugating this compound to a mitochondria-targeting moiety. A widely used approach involves the use of the lipophilic cation triphenylphosphonium (TPP+). The large negative membrane potential of the mitochondrial inner membrane drives the accumulation of these positively charged TPP+ conjugates within the mitochondrial matrix. scispace.comdovepress.com Research has demonstrated the feasibility of this strategy by incorporating 3-bromopyruvate into gold nanoparticles decorated with TPP+ moieties, creating a targeted delivery system with enhanced anticancer activity in vitro. scispace.com

For studies focused on cellular uptake, localization, and mechanism of action, derivatization with fluorescent tags is a powerful tool. tracercro.com Although specific examples of fluorescently labeled this compound are not extensively documented in the literature, the general principles of bioconjugation chemistry allow for the attachment of fluorophores. This would enable researchers to visualize the compound's distribution within cells, track its interaction with target proteins, and quantify its accumulation in different organelles using techniques like fluorescence microscopy and flow cytometry. The choice of fluorophore would depend on the specific experimental requirements, with near-infrared (NIR) dyes being particularly useful for in vivo imaging due to deeper tissue penetration. tracercro.com

Furthermore, the synthesis of structural analogs of this compound is crucial for investigating structure-activity relationships and for identifying the specific molecular targets of the compound. By systematically altering different parts of the molecule, researchers can determine which functional groups are essential for its biological activity. For instance, the propyl ester derivative of 3-bromopyruvate has been shown to primarily target the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). iiarjournals.orgportlandpress.com In silico molecular docking studies have been employed to compare the binding affinity of 3-bromopyruvate and its derivatives, such as dibromopyruvate (DBPA) and propionic acid (PA), with key metabolic enzymes. These computational studies predict that derivatives like DBPA may exhibit stronger binding to target enzymes compared to the parent compound, providing a rationale for the synthesis and evaluation of new, potentially more potent, analogs. researchgate.netnih.gov

The table below summarizes key derivatization strategies and the resulting research utility.

| Derivatization Strategy | Example Derivative/Modification | Enhanced Research Utility | Research Finding |

| Modification of the Ester Group | Use of various aliphatic or cyclic alcohols in synthesis | Altered lipophilicity, membrane permeability, and prodrug characteristics. | Propyl ester of 3-bromopyruvate acts as a more lipophilic prodrug to facilitate cellular entry. mdpi.com |

| Mitochondria-Targeting | Conjugation with Triphenylphosphonium (TPP+) | Targeted delivery to mitochondria, enhancing effects on cellular respiration. | 3-bromopyruvate loaded onto TPP+-decorated gold nanoparticles showed enhanced anticancer activity. scispace.com |

| Fluorescent Labeling | Attachment of a fluorophore (e.g., FITC, NIR dye) | Visualization of cellular uptake, localization, and tracking of the molecule. | General technique to enable tracking of small molecules within biological systems. tracercro.com |

| Structural Analog Synthesis | Dibromopyruvate (DBPA) | Investigation of structure-activity relationships (SAR) and target binding. | The propyl ester derivative of 3-bromopyruvate was found to primarily target the enzyme GAPDH. iiarjournals.org |

Detailed research findings from in silico studies provide further insight into the potential efficacy of different derivatives. The following table presents molecular docking data for 3-bromopyruvate and its derivatives with key metabolic enzymes, indicating their predicted binding strength.

| Compound | Target Enzyme | Docking Score (Geometric Surface Complementarity) | Binding Energy (kcal/mol) | Dissociation Constant (Kd) |

| 3-Bromopyruvate (3-BP) | Hexokinase 2 (HK2) | 2698 | -5.73 | 47.90 µM |

| Dibromopyruvate (DBPA) | Hexokinase 2 (HK2) | 2794 | -5.99 | 29.53 µM |

| Propionic Acid (PA) | Hexokinase 2 (HK2) | 2124 | -4.13 | 1.15 mM |

| 3-Bromopyruvate (3-BP) | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | 2962 | -5.62 | 57.56 µM |

| Dibromopyruvate (DBPA) | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | 3154 | -5.92 | 33.32 µM |

| Propionic Acid (PA) | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | 2270 | -4.43 | 722.50 µM |

| 3-Bromopyruvate (3-BP) | Pyruvate Dehydrogenase Complex (PDC) | 2758 | -5.47 | 75.83 µM |

| Dibromopyruvate (DBPA) | Pyruvate Dehydrogenase Complex (PDC) | 2880 | -5.84 | 38.35 µM |

| Propionic Acid (PA) | Pyruvate Dehydrogenase Complex (PDC) | 2234 | -4.41 | 759.50 µM |

| Data adapted from in silico docking studies. researchgate.netnih.gov |

Chemical Reactivity and Mechanistic Studies of Propyl Bromopyruvate

Hydrolytic Cleavage Mechanisms within Cellular Models

Propyl bromopyruvate is designed to be cell-permeable, and once inside the cell, it undergoes hydrolysis by cellular esterases to release 3-bromopyruvate (B3434600) (3-BrPA). nih.govnih.gov This enzymatic cleavage is a critical activation step. researchgate.net

Ester prodrugs are a common strategy in drug development to enhance properties like lipophilicity, which can improve membrane permeability. researchgate.netscirp.org The ester bond in this compound masks the carboxylic acid group of 3-bromopyruvate, increasing its ability to cross cellular membranes. scirp.org Inside the cell, ubiquitous esterases catalyze the hydrolysis of the ester bond, releasing the active 3-BrPA. nih.govnih.govresearchgate.net This process is essential for the compound's biological activity, as the ester form itself is less reactive. nih.govmdpi.com The general mechanism for esterase-mediated prodrug activation is a well-established concept. researchgate.netacs.org

The rate and extent of this hydrolytic cleavage can be influenced by the specific types and activity levels of esterases present in different cell types. researchgate.net Variations in esterase expression and substrate specificity across different tissues and cell lines can lead to differential activation of the prodrug. researchgate.net

Alkylating Properties and Electrophilic Reactivity of 3-Bromopyruvate (Released Form)

Upon its release from this compound, 3-bromopyruvate (3BP) acts as a potent alkylating agent. nih.govcaymanchem.comresearchgate.net Its high reactivity is a key feature of its mechanism of action. researchgate.netau.dk 3BP is a halogenated analog of pyruvate (B1213749) and is known for its strong alkylating properties toward various biomolecules, particularly proteins. mdpi.comnih.gov The presence of the electronegative bromine atom makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack. nih.govresearchgate.net

The reactivity of 3BP is such that it has a reported half-life of 77 minutes under physiological conditions (37 °C, pH 7.4), readily converting to 3-hydroxypyruvate. nih.govresearchgate.net This inherent instability underscores its high reactivity with available nucleophiles. nih.govresearchgate.net

The primary mechanism by which 3-bromopyruvate exerts its alkylating effect is through a bimolecular nucleophilic substitution (SN2) reaction. nih.govmdpi.comencyclopedia.pubresearchgate.net In this concerted, one-step process, a nucleophile attacks the electrophilic carbon atom bearing the bromine atom. chemistrysteps.comgeeksforgeeks.orglibretexts.org Simultaneously, the carbon-bromine bond breaks, and the bromide ion is displaced as the leaving group. chemistrysteps.comgeeksforgeeks.orgnih.gov

This reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. chemistrysteps.comgeeksforgeeks.orglibretexts.org This leads to an inversion of the stereochemical configuration at the carbon center if it is chiral. chemistrysteps.comgeeksforgeeks.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate (3-bromopyruvate) and the nucleophile. chemistrysteps.comgeeksforgeeks.org The structure of the alkyl halide plays a role, with less sterically hindered compounds reacting faster. geeksforgeeks.orglibretexts.org

In a biological context, the electrophilic nature of 3-bromopyruvate allows it to react with a variety of biological nucleophiles. mdpi.comnih.gov The most common targets are the thiol groups (-SH) of cysteine residues within proteins and in the antioxidant molecule glutathione (B108866) (GSH). mdpi.commdpi.comnih.govmdpi.commdpi.com

Interaction with Cysteine Residues: The thiol group of cysteine is a potent nucleophile at physiological pH, making it a primary target for alkylation by 3-bromopyruvate. mdpi.comunipr.it The reaction involves the nucleophilic attack of the cysteine thiolate anion on the carbon atom of 3BP, leading to the formation of a stable thioether bond and the release of a bromide ion. mdpi.comresearchgate.net This covalent modification, termed "pyruvylation," can alter the protein's conformation and lead to the loss of its biological activity. mdpi.com

Numerous studies have identified cysteine residues in various enzymes as targets for 3BP. For example, enzymes in the glycolytic pathway, such as hexokinase II and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), are inhibited by 3BP through the alkylation of their cysteine residues. mdpi.comnih.govdovepress.com The catalytic cysteine in GAPDH (Cys152 in the human ortholog) is particularly susceptible to this modification due to its enhanced nucleophilicity. unipr.it Similarly, the differential inhibition of serine hydroxymethyltransferase (SHMT) isoforms by 3BP has been attributed to the presence of a reactive cysteine in the active site of one isoform but not the other. nih.gov

Interaction with Glutathione (GSH): Glutathione is a major cellular antioxidant and its thiol group readily reacts with electrophiles like 3-bromopyruvate. mdpi.commdpi.comnih.gov The reaction between 3BP and GSH can occur both non-enzymatically and be catalyzed by glutathione S-transferases (GSTs). mdpi.comencyclopedia.pub This conjugation forms an S-conjugate, which is a key step in the detoxification and elimination of 3BP from cells. caymanchem.commdpi.com The formation of this conjugate leads to the depletion of intracellular GSH levels, which has been observed in various cell types upon treatment with 3BP. mdpi.comnih.govmdpi.comresearchgate.net

The reaction with GSH is a classic example of an SN2 mechanism where the thiolate anion of GSH attacks the carbon atom attached to the bromine in 3BP. mdpi.comencyclopedia.pub

Nucleophilic Substitution (SN2) Reaction Mechanisms

Structure-Reactivity Relationships in Bromopyruvate Esters

The primary role of the ester group in compounds like this compound is to increase lipophilicity, thereby enhancing cell permeability compared to the parent compound, 3-bromopyruvate. nih.govnih.gov Once inside the cell, the ester must be efficiently cleaved by cellular esterases to release the active 3BP. nih.govnih.gov Therefore, the ideal ester is one that is stable enough in the extracellular environment but is a good substrate for intracellular esterases. researchgate.netmdpi.com

The length and branching of the alkyl chain of the ester can affect both its stability and its recognition by esterases. researchgate.net While specific structure-reactivity studies on a wide range of bromopyruvate esters are not extensively detailed in the provided context, the principles of ester prodrug design are well-established. researchgate.netscirp.orgacs.org For instance, different esters of a drug can exhibit varying rates of hydrolysis, leading to different pharmacokinetic profiles. mdpi.com

Research on other compounds has shown that the choice of the ester group (e.g., ethyl vs. propyl vs. more complex structures) can significantly impact the rate of enzymatic hydrolysis. researchgate.netacs.orgtandfonline.com This suggests that the propyl group in this compound is likely chosen to balance lipophilicity for cell entry with efficient enzymatic cleavage for the release of 3BP.

The following table summarizes the key reactions discussed:

| Reactant 1 | Reactant 2 | Reaction Type | Product(s) | Significance |

| This compound | Water (catalyzed by esterase) | Hydrolysis | 3-Bromopyruvate + Propanol | Activation of the prodrug within the cell. nih.govnih.gov |

| 3-Bromopyruvate | Cysteine residue (in proteins) | Nucleophilic Substitution (SN2) | Pyruvylated protein + Bromide ion | Inactivation of key enzymes. mdpi.comnih.gov |

| 3-Bromopyruvate | Glutathione (GSH) | Nucleophilic Substitution (SN2) | Glutathione-S-pyruvate conjugate + Bromide ion | Detoxification and depletion of cellular antioxidants. mdpi.commdpi.com |

Applications of Propyl Bromopyruvate in Organic Synthesis

Propyl Bromopyruvate as a Versatile Electrophilic Reagent

This compound is characterized by its electrophilic nature, making it susceptible to attack by nucleophiles. unacademy.commasterorganicchemistry.com The presence of a bromine atom, a good leaving group, alpha to a carbonyl group enhances the electrophilicity of the carbonyl carbon and the adjacent carbon atom. This dual reactivity allows for a range of reactions with various nucleophiles.

The general reactivity of this compound stems from its ability to act as a Lewis acid, accepting a pair of electrons to form a new covalent bond. masterorganicchemistry.com This property is central to its role in the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in organic synthesis. The electrophilic character can be attributed to the electron-withdrawing effects of the bromine atom and the two carbonyl groups.

One of the primary applications of this compound as an electrophile is in alkylation reactions. It can react with a variety of nucleophiles, including amines, thiols, and carbanions, to introduce the propyl pyruvate (B1213749) moiety into a molecule. For instance, its reaction with primary and secondary amines can lead to the formation of N-substituted amino acid derivatives. Similarly, reactions with thiols can yield sulfur-containing compounds.

The reactivity of this compound can be modulated by the reaction conditions, such as the choice of solvent and base. These factors can influence the regioselectivity of the nucleophilic attack, leading to the formation of different products. The versatility of this compound as an electrophilic reagent makes it a valuable tool for synthetic chemists in the preparation of a wide range of organic molecules. google.com

Role in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. This compound serves as a key precursor in the construction of various heterocyclic rings. figshare.com

Synthesis of Thiazole (B1198619) Derivatives

Thiazole rings are present in many biologically active compounds. nih.govjpionline.org A common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. figshare.comjpionline.org this compound, being an α-haloketone, is an ideal substrate for this reaction.

In a typical Hantzsch synthesis, this compound is condensed with a thioamide in the presence of a base. The reaction proceeds through a cyclization mechanism to afford the corresponding thiazole derivative. figshare.com The substituent on the thiazole ring can be varied by using different thioamides. This method provides a straightforward and efficient route to a diverse range of thiazole-containing molecules. For example, the reaction of this compound with thiourea (B124793) yields 2-aminothiazole (B372263) derivatives, which are important intermediates for further chemical modifications. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Thioamide | Thiazole derivative | figshare.com |

| This compound | Thiourea | 2-Aminothiazole derivative | nih.gov |

Synthesis of Imidazole (B134444) Derivatives

Imidazole derivatives are another class of heterocyclic compounds with significant biological applications. nih.goviiste.orglongdom.orgneu.edu.tr this compound can be utilized in the synthesis of imidazoles through multi-component reactions. One such approach involves the reaction of this compound with an aldehyde, an amine, and an ammonium (B1175870) salt, often referred to as the Radziszewski synthesis. neu.edu.tr

A two-step cyclo-condensation reaction can also be employed for the synthesis of 1,2,5-trisubstituted and 4-amino-1,2,5-tetrasubstituted imidazoles using ethyl bromopyruvate, aryl amines, and carbonitriles. researchgate.net This highlights the potential for this compound to be used in similar synthetic strategies. The versatility of these methods allows for the introduction of various substituents on the imidazole ring, leading to a library of compounds for biological screening. nih.gov

Synthesis of Pyrrolo[1,2-a]quinoxaline and Pyrrolo[1,2-a]pyrazine (B1600676) Derivatives

Pyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]pyrazines are fused heterocyclic systems that have attracted interest due to their potential biological activities. nih.govnih.govunisi.itresearchgate.net this compound can be a key starting material in the synthesis of these complex structures.

One synthetic strategy involves a three-component reaction between a 1,2-diamine (such as 1,2-phenylenediamine for pyrrolo[1,2-a]quinoxalines or ethylenediamine (B42938) for pyrrolo[1,2-a]pyrazines), ethyl pyruvate, and an α-bromo ketone like ethyl bromopyruvate. rhhz.netccspublishing.org.cn This one-pot synthesis is often catalyzed by an acid, such as iron(III) chloride. rhhz.net The reaction proceeds through a cascade of condensation and cyclization steps to afford the desired fused heterocyclic products in good yields. rhhz.netsioc-journal.cn Alternative catalyst-free methods for the synthesis of pyrrolo[1,2-a]pyrazine derivatives using bromopyruvate and aryl amines have also been reported.

| Reactants | Product | Catalyst | Reference |

| 1,2-Phenylenediamine, Ethyl Pyruvate, Ethyl Bromopyruvate | Pyrrolo[1,2-a]quinoxaline | FeCl₃ | rhhz.net |

| Ethylenediamine, Ethyl Pyruvate, Ethyl Bromopyruvate | Pyrrolo[1,2-a]pyrazine | FeCl₃ | rhhz.net |

| Bromopyruvate, Aryl Amines | Pyrrolo[1,2-a]pyrazine | None |

Synthesis of Thiophene (B33073) Derivatives

Thiophene and its derivatives are important heterocyclic compounds found in various natural products and synthetic molecules with diverse biological activities. ekb.egd-nb.infonih.govajol.info While direct synthesis of thiophenes using this compound is less common, it can be a precursor to intermediates that are then used in thiophene synthesis. For example, an α-bromo derivative formed from a reaction involving a compound synthesized from ethyl acetoacetate (B1235776) can react with thiourea to yield a thiazole derivative, which can be part of a larger thiophene-containing molecule. ekb.eg More direct methods for thiophene synthesis often involve reactions like the Gewald synthesis, which utilizes elemental sulfur, an active methylene (B1212753) compound, and a ketone or aldehyde. d-nb.info

Catalytic Considerations in this compound-Mediated Reactions

Catalysis plays a crucial role in many reactions involving this compound, enhancing reaction rates, yields, and selectivity. mdpi.comsaskoer.carsc.org The choice of catalyst can significantly influence the outcome of a synthetic transformation.

In the synthesis of heterocyclic compounds, both acid and base catalysis are commonly employed. For instance, in the Hantzsch thiazole synthesis, a base is used to deprotonate the thioamide, increasing its nucleophilicity towards this compound. figshare.com In the synthesis of pyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]pyrazines, a Lewis acid catalyst like iron(III) chloride can activate the carbonyl groups, facilitating the cyclization steps. rhhz.net

The development of more efficient and environmentally friendly catalytic systems is an ongoing area of research. mdpi.com This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, aligning with the principles of green chemistry. mdpi.com The stability of the catalyst under the reaction conditions is also a critical factor to consider for achieving high catalytic efficiency. nih.gov

Regioselectivity and Stereoselectivity in this compound Reactions

The synthetic utility of this compound is significantly enhanced by controlling the regioselectivity and stereoselectivity of its reactions. As a trifunctional molecule, featuring an ester, a ketone, and a reactive carbon-bromine bond, this compound presents multiple sites for chemical attack. The ability to direct reactions to a specific site (regioselectivity) and to control the three-dimensional arrangement of the resulting products (stereoselectivity) is crucial for its application in complex organic synthesis.

The Feist-Bénary synthesis, a classic reaction for producing furans from α-halo ketones and β-dicarbonyl compounds, serves as an excellent platform to illustrate these principles. wikipedia.orgchemeurope.com In this reaction, control over whether the initial attack occurs at the carbonyl carbon or results in the displacement of the bromide ion is a key regiochemical consideration. Furthermore, when the reaction is performed under asymmetric conditions, it can lead to the formation of chiral products with high enantiomeric or diastereomeric purity.

A significant modification of this reaction is the "interrupted" Feist-Bénary (IFB) reaction, which, under specific conditions, yields highly functionalized hydroxydihydrofurans instead of the fully aromatized furan (B31954) ring. wikipedia.orgresearchgate.net This variant has been a focal point for studies on stereoselectivity, particularly through the use of organocatalysis.

Research into the asymmetric IFB reaction has demonstrated that chiral catalysts, such as those derived from cinchona alkaloids, can effectively induce stereoselectivity. researchgate.netchem-soc.si These catalysts operate by forming a chiral environment around the reactants, guiding the approach of the nucleophile to the electrophilic this compound. The structure of the catalyst and the reaction conditions, including temperature and solvent, play a pivotal role in determining the degree of stereochemical control.

While much of the detailed research has been conducted on the closely related ethyl bromopyruvate, the principles and findings are highly relevant to this compound. In one study, the asymmetric IFB reaction between β-substituted ethyl bromopyruvate and 1,3-cyclohexadione was investigated using a variety of cinchona alkaloid-derived organocatalysts. chem-soc.si The reaction produced two stereogenic centers, and the catalysts were able to control both the diastereoselectivity and the enantioselectivity of the resulting hydroxydihydrofuran products.

For instance, when β-propyl ethyl bromopyruvate was used as a substrate in the IFB reaction, good yields were achieved with moderate enantiomeric excess (ee). chem-soc.si Notably, a significant enhancement in diastereoselectivity was observed, with ratios exceeding 95:5. chem-soc.si This highlights the profound influence of both the catalyst and the substrate structure on the stereochemical outcome.

The data below, derived from studies on ethyl bromopyruvate, illustrates the effectiveness of various organocatalysts in controlling the stereochemistry of the IFB reaction.

Table 1: Asymmetric "Interrupted" Feist-Bénary Reaction of β-Propyl Ethyl Bromopyruvate with 1,3-Cyclohexadione chem-soc.si The reactions were carried out using 10 mol % of catalyst in THF at –78 °C.

| Entry | Catalyst | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee, %) |

| 1 | Catalyst 1 | 92 | 96:4 | 64 |

| 2 | Catalyst 2 | 93 | 96:4 | 84 |

| 3 | Catalyst 3 | 93 | 96:4 | 64 |

| 4 | Catalyst 4 | 92 | 96:4 | 82 |

| 5 | Catalyst 5 | 91 | 97:3 | 54 |

| 6 | Catalyst 6 | 92 | 95:5 | 38 |

| 7 | Catalyst 7 | 94 | 96:4 | 65 |

| 8 | Catalyst 8 | 93 | 97:3 | 69 |

The mechanism of stereochemical induction by cinchona alkaloid catalysts is believed to involve the formation of a five-membered transition state. wikipedia.orgchemeurope.com In this state, the protonated alkaloid interacts with the dicarbonyl group of the bromopyruvate ester, effectively shielding one face of the molecule and directing the incoming nucleophile to the other, thus imparting chirality to the product. wikipedia.orgchemeurope.com

Biochemical and Cellular Mechanistic Investigations of Propyl Bromopyruvate

Modulation of Glycolytic Pathway Components in Cellular Models

Propyl bromopyruvate has been shown to modulate several key enzymes within the glycolytic pathway, leading to a significant disruption of cellular energy metabolism. mdpi.comiiarjournals.orgnih.govresearchgate.net

Inhibition of Hexokinase II (HK-II) Activity in Cellular Extracts

Research indicates that this compound is a weak inhibitor of Hexokinase II (HK-II), the enzyme that catalyzes the first committed step of glycolysis. In one key study, a concentration of 300 μM of 3-bromopyruvate (B3434600) propyl ester (3-BrOP) was required to achieve modest inhibition of HK-II activity in vitro. nih.govnih.gov This is a significantly higher concentration than what is needed to inhibit other glycolytic enzymes, suggesting that HK-II is not the primary target of this compound. nih.gov While its parent compound, 3-bromopyruvate (3-BP), has been reported to inhibit HK-II at high concentrations (5 mM), other studies have shown that at cytotoxic concentrations of 3-BP, HK-II activity remains largely unaffected. iiarjournals.orgiiarjournals.org

Table 1: Comparative Inhibition of Glycolytic Enzymes by this compound (3-BrOP)

| Enzyme | Inhibitory Concentration of 3-BrOP | Level of Inhibition | Source |

|---|---|---|---|

| Hexokinase II (HK-II) | 300 μM | Modest | nih.govnih.gov |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | 1-10 μM | Significant | nih.govnih.gov |

Alkylation and Inactivation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

The primary molecular target of this compound within the glycolytic pathway is glyceraldehyde-3-phosphate dehydrogenase (GAPDH). iiarjournals.orgnih.govnih.gov Studies have demonstrated that 3-bromopyruvate propyl ester (3-BrOP) preferentially inhibits GAPDH at low micromolar concentrations (1-10 μM). nih.govnih.gov This inhibition is concentration-dependent and occurs at levels where HK-II activity is not significantly affected. nih.gov The mechanism of inactivation is believed to be through alkylation of the enzyme, a characteristic shared with its parent compound, 3-bromopyruvate, which has been shown to pyruvylate GAPDH. iiarjournals.orggoogle.com The potent inhibition of GAPDH by this compound is a critical factor leading to the downstream effects on cellular bioenergetics. nih.gov

Effects on Other Key Glycolytic and TCA Cycle Enzymes (e.g., LDH, PGK, SDH, IDH, PDC)

While direct studies on the effects of this compound on other specific glycolytic and Tricarboxylic Acid (TCA) cycle enzymes are limited, the actions of its active metabolite, 3-bromopyruvate (3-BP), have been more broadly investigated. 3-BP is known to be a broad-spectrum inhibitor of multiple metabolic enzymes. researchgate.net

Phosphoglycerate Kinase (PGK): Studies on 3-BP have shown that it can inhibit PGK. For instance, in HepG2 cell extracts, 150 μM of 3-BP led to a significant loss of PGK activity. mdpi.comnih.gov

Lactate Dehydrogenase (LDH): The effect of 3-BP on LDH is complex, with some studies suggesting it can act as a weak substrate. mdpi.com

TCA Cycle Enzymes: 3-BP has been shown to inhibit several TCA cycle enzymes, including succinate (B1194679) dehydrogenase (SDH), isocitrate dehydrogenase (IDH), and the pyruvate (B1213749) dehydrogenase complex (PDC). mdpi.comnih.govnih.gov The inhibition of SDH (Complex II of the electron transport chain) by 3-BP has been documented with an IC50 value of approximately 150 μM in isolated mitochondria. mdpi.com The PDC is also a target, with 3-BP acting as an active-site-directed inhibitor. nih.govnih.gov

Given that this compound is intracellularly converted to 3-BP, it is plausible that it would exert similar inhibitory effects on this broader range of enzymes, contributing to a comprehensive shutdown of cellular energy production.

Impact on Cellular Bioenergetics and Metabolism

The enzymatic inhibition caused by this compound and its active metabolite has profound consequences for cellular energy levels and mitochondrial function. mdpi.comiiarjournals.orgnih.gov

ATP Depletion Mechanisms in Cultured Cells

A hallmark of this compound's cellular action is the rapid and severe depletion of intracellular ATP. nih.govgoogle.com This effect is a direct consequence of the inhibition of key ATP-generating pathways, primarily glycolysis through the potent targeting of GAPDH. nih.gov The cytotoxic effects of 3-bromopyruvate propyl ester (3-BrOP) have been directly correlated with its ability to inhibit GAPDH and subsequently deplete ATP. nih.govnih.gov In various cancer cell lines, treatment with 3-BrOP leads to a time-dependent and concentration-dependent decrease in ATP levels, ultimately triggering cell death. nih.govnih.gov

Table 2: Effect of this compound (3-BrOP) on Cellular ATP Levels in Nasopharyngeal Carcinoma (NPC) Cells

| Cell Line | Treatment | Time (hours) | ATP Level (Relative to Control) | Source |

|---|---|---|---|---|

| CNE-2 | 3-BrOP | 24 | Significantly Decreased | nih.gov |

| CNE-2 | 3-BrOP | 48 | Further Decreased | nih.gov |

| 5-8F | 3-BrOP | 24 | Significantly Decreased | nih.gov |

| 5-8F | 3-BrOP | 48 | Further Decreased | nih.gov |

Induction of Cellular Stress Responses

This compound, a cell-permeable ester of 3-bromopyruvate, is designed to be hydrolyzed by intracellular esterases, releasing 3-bromopyruvate (3-BrPA) within the cell. nih.gov Consequently, its mechanisms of inducing cellular stress are intrinsically linked to the actions of its parent compound.

Reactive Oxygen Species (ROS) Generation and Redox Homeostasis Perturbation

This compound contributes to a significant increase in intracellular reactive oxygen species (ROS), leading to oxidative stress. researchgate.net This is a key aspect of its cellular activity. The generation of ROS is linked to the inhibition of critical metabolic enzymes. mdpi.com

One of the primary targets is glyceraldehyde-3-phosphate dehydrogenase (GAPDH). iiarjournals.orgiiarjournals.org Inhibition of this glycolytic enzyme, along with others, disrupts cellular energy metabolism. researchgate.net Furthermore, this compound's parent compound, 3-bromopyruvate, has been shown to inhibit succinate dehydrogenase (SDH), a component of the mitochondrial electron transport chain (complex II). mdpi.com This disruption of mitochondrial function can lead to electron leakage and the subsequent generation of superoxide (B77818) radicals, a primary form of ROS. mdpi.com

The perturbation of redox homeostasis is further exacerbated by the depletion of glutathione (B108866) (GSH), a major intracellular antioxidant. mdpi.comfrontiersin.org 3-bromopyruvate readily reacts with the cysteine moiety of GSH, leading to its depletion and impairing the cell's ability to neutralize ROS. mdpi.com This dual effect of increased ROS production and decreased antioxidant capacity creates a state of severe oxidative stress within the cell. researchgate.netcsic.es

| Cellular Effect | Mechanism | Key Proteins Involved | Reference |

| Increased ROS Production | Inhibition of mitochondrial electron transport chain | Succinate Dehydrogenase (SDH) | mdpi.com |

| Depletion of Antioxidants | Direct reaction with glutathione | Glutathione (GSH) | mdpi.comfrontiersin.org |

| Perturbed Redox Homeostasis | Combined effect of increased ROS and depleted GSH | N/A | researchgate.netnih.gov |

Endoplasmic Reticulum Stress and Protein Synthesis Inhibition

The disruption of glycolysis and the induction of oxidative stress by this compound and its active form, 3-bromopyruvate, converge on the endoplasmic reticulum (ER), leading to ER stress. iiarjournals.orgiiarjournals.org The accumulation of ROS can disrupt the proper folding of proteins within the ER, triggering the unfolded protein response (UPR). frontiersin.org

Studies on 3-bromopyruvate have demonstrated that its treatment of human hepatocellular carcinoma (HCC) cell lines induces ER stress. nih.gov This is evidenced by the activation of key markers of the UPR. nih.gov The ER stress, in turn, can lead to the inhibition of protein synthesis, a cellular mechanism to prevent the further accumulation of misfolded proteins. iiarjournals.orgiiarjournals.org This translational inhibition is a direct consequence of the cellular stress response initiated by the compound. iiarjournals.org

| Stress Response | Cellular Consequence | Key Pathways/Markers | Reference |

| Endoplasmic Reticulum Stress | Unfolded Protein Response (UPR) activation | PERK, eIF2α | iiarjournals.orgnih.govresearchgate.net |

| Protein Synthesis Inhibition | Reduction in global protein production | Translation machinery | nih.goviiarjournals.org |

Mechanisms of Programmed Cell Death Induction in Cellular Models

The cellular stress induced by this compound ultimately culminates in programmed cell death. The mode of cell death, whether apoptosis or necrosis, appears to be dependent on the concentration of the compound and the resulting level of cellular ATP depletion. mdpi.com

Apoptotic Pathways in Response to this compound

At lower concentrations, where cellular ATP levels are not completely depleted, this compound primarily induces apoptosis. mdpi.comnih.gov This programmed cell death is triggered by multiple interconnected pathways. The inhibition of glycolytic enzymes and the induction of ROS contribute significantly to the initiation of apoptosis. iiarjournals.orgiiarjournals.org

One key mechanism involves the dissociation of hexokinase II (HKII) from the mitochondrial membrane. portlandpress.com This event allows pro-apoptotic proteins like BAX to promote the release of cytochrome c from the mitochondria into the cytosol. portlandpress.com The release of cytochrome c is a critical step in the activation of the intrinsic apoptotic pathway, leading to the activation of caspases, such as caspase-3, which execute the final stages of apoptosis. frontiersin.org

Furthermore, the ER stress induced by this compound can also trigger apoptosis through the UPR. nih.gov In some cancer cell lines, treatment with 3-bromopyruvate has been shown to overcome protective autophagy and lead to eventual apoptosis. nih.gov

| Apoptotic Event | Triggering Mechanism | Key Molecules | Reference |

| Cytochrome c Release | Dissociation of HKII from mitochondria | Hexokinase II, BAX | portlandpress.com |

| Caspase Activation | Intrinsic apoptotic pathway initiation | Caspase-3 | frontiersin.org |

| ER Stress-Induced Apoptosis | Unfolded Protein Response | PERK, CHOP | nih.gov |

Necrotic Pathways in Response to this compound

At higher concentrations, this compound can lead to a rapid and severe depletion of cellular ATP. mdpi.com When ATP levels fall below a critical threshold, the energy-dependent process of apoptosis cannot be executed, and the cell undergoes necrosis instead. mdpi.comnih.gov

This ATP depletion-dependent necrosis has been observed in various cancer cell lines treated with high doses of 3-bromopyruvate. nih.gov The massive loss of cellular energy, combined with high levels of oxidative stress, leads to a loss of membrane integrity and subsequent cell lysis, characteristic features of necrosis. nih.gov In some cell lines, a mixed population of apoptotic and necrotic cells is observed, with the proportion shifting towards necrosis at higher concentrations of the compound. nih.govportlandpress.com

| Condition | Outcome | Key Factor | Reference |

| High Concentration of this compound | Necrotic Cell Death | Severe ATP Depletion | mdpi.comnih.gov |

| Intermediate Concentration | Mixed Apoptosis and Necrosis | Level of ATP Depletion | nih.govportlandpress.com |

Computational and Theoretical Studies of Propyl Bromopyruvate

Molecular Docking Investigations of Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies have been instrumental in elucidating how propyl bromopyruvate and related compounds interact with their biological targets. Much of the detailed in silico research has focused on the parent molecule, 3-BP, providing a foundational understanding of how this class of compounds engages with key metabolic enzymes. frontiersin.orgnih.gov

In silico investigations into the binding of 3-bromopyruvate (B3434600) (3-BP) to its primary enzymatic targets, Hexokinase-II (HK-II) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), have revealed key molecular interactions. frontiersin.org Docking studies predict that 3-BP can bind to the active sites of these enzymes through various interactions, including hydrogen bonds and hydrophobic interactions. frontiersin.org Computational analyses have identified specific amino acid residues within the binding pockets of these enzymes that are crucial for this interaction.

While detailed docking studies on this compound are less prevalent, experimental and comparative findings highlight its distinct target preference. Research shows that 3-bromopyruvate propyl ester (3-BrOP) preferentially inhibits GAPDH. researchgate.netnih.govnih.gov Low concentrations (1-10 μM) of 3-BrOP are sufficient to inhibit GAPDH, whereas a significantly higher concentration (300 μM) is needed to inhibit HK-II. nih.govnih.gov This suggests that the addition of the propyl group significantly alters the compound's interaction with these enzymes, favoring GAPDH as the primary target. nih.govportlandpress.com The cytotoxic effects of 3-BrOP are strongly associated with its potent inhibition of GAPDH, leading to severe ATP depletion. researchgate.netnih.gov

Molecular docking studies on the parent compound 3-BP provide a model for these interactions. For instance, docking analyses using tools like PatchDock and YASARA have calculated the binding energies and dissociation constants (Kd) for 3-BP with various metabolic enzymes, indicating stable binding. nih.gov HK-II was identified as a preferred target for 3-BP in these simulations, followed by other enzymes like pyruvate (B1213749) dehydrogenase (PDH) and succinate (B1194679) dehydrogenase (SDH). nih.gov

| Target Enzyme | Predicted Binding Energy (kcal/mol) | Predicted Dissociation Constant (Kd) (µM) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Hexokinase-II (HK-II) | -4.927 | 269.30 | Data not specified in results |

| GAPDH | -4.012 | 1165.70 | Data not specified in results |

| Pyruvate Dehydrogenase (PDH) | -4.871 | 299.71 | Data not specified in results |

| Succinate Dehydrogenase (SDH) | -4.632 | 494.30 | Data not specified in results |

Note: The data in this table is derived from in silico studies on the parent compound, 3-bromopyruvate, and serves as a reference for understanding the general binding characteristics of this class of inhibitors. nih.gov The specific values for this compound may differ.

The binding of an inhibitor to an enzyme often induces conformational changes that alter its catalytic activity. The interaction of 3-bromopyruvate with its target enzymes is a classic example of this phenomenon. The alkylation of key residues, typically cysteine, within the enzyme's active site by 3-BP leads to covalent modification. nih.govmdpi.com This pyruvylation of the target protein results in a change in its three-dimensional structure, which subsequently leads to a loss of enzymatic activity. nih.gov

Binding Site Analysis and Interaction Energies with Target Enzymes (e.g., HK-II, GAPDH)

In Silico Analysis of Metabolic Pathway Inhibition

In silico modeling of metabolic pathways provides a systemic view of how the inhibition of a single enzyme can affect the entire network. Kinetic models of glycolysis have been particularly useful in understanding the consequences of inhibitors like this compound.

Kinetic models of glycolysis in cancer cells have been developed to simulate the effects of enzyme inhibition. frontiersin.org These models demonstrate that inhibition of downstream enzymes, such as GAPDH (the primary target of this compound), can have profound effects on the entire pathway. frontiersin.org

Theoretical studies and kinetic modeling have been used to compare the systemic impact of different enzyme inhibition mechanisms. frontiersin.org The primary types of reversible inhibition are competitive, where the inhibitor binds to the active site, preventing substrate binding; uncompetitive, where the inhibitor binds only to the enzyme-substrate complex; and mixed-type, which combines elements of both.

In silico simulations using kinetic glycolysis models have explored how these different mechanisms impact the pathway's systemic properties. frontiersin.org Theoretical studies suggest that uncompetitive inhibitors can be more effective at disrupting a metabolic pathway than competitive inhibitors. frontiersin.org A competitive inhibitor's effect can be overcome by the accumulation of the substrate, which can displace the inhibitor. In contrast, an uncompetitive inhibitor binds to the enzyme-substrate complex, and its effect is often enhanced at higher substrate concentrations. Modeling has shown that uncompetitive inhibition of flux-controlling steps is a more potent mechanism than competitive or mixed-type inhibition for perturbing cancer glycolysis. frontiersin.org

Kinetic Modeling of Glycolysis Under Inhibitory Conditions

Structure-Activity Relationship (SAR) Modeling

Structure-activity relationship (SAR) studies are essential for drug design and optimization. They aim to identify the key chemical features of a molecule that are responsible for its biological activity. nih.gov For bromopyruvate derivatives, SAR seeks to understand how modifications to the core structure, such as the addition of an ester group, influence target specificity and potency.

While comprehensive SAR models for this compound are not extensively published, in silico and experimental studies provide significant insights. The observation that this compound (3-BrOP) preferentially targets GAPDH over HK-II, in contrast to the broader activity of its parent compound 3-BP, is a crucial SAR finding. nih.govnih.gov This indicates that the propyl ester moiety plays a key role in modulating target selectivity. Ester groups can act as prodrug moieties, potentially altering the compound's lipophilicity, cell uptake, and interaction with enzyme binding pockets. mdpi.comvulcanchem.com

Comparative in silico studies on 3-BP and its other derivatives, such as dibromopyruvate (DBPA) and propionic acid (PA), have further explored these relationships. nih.gov Docking studies predicted that these derivatives could exhibit stronger binding to target metabolic enzymes compared to 3-BP, highlighting that even small structural changes can significantly impact binding affinity. nih.gov These findings underscore the principle that modifying the pyruvate scaffold is a viable strategy for designing derivatives with potentially improved or more specific therapeutic profiles. nih.gov

Prediction of Molecular Properties for Research Design

Computational and theoretical chemistry provides indispensable tools for modern chemical and biomedical research. Through in silico (computer-based) methods, researchers can predict a wide range of molecular properties for a compound like this compound before engaging in extensive and resource-intensive laboratory experiments. These predictions are crucial for guiding research design, optimizing molecular structures for desired activities, and anticipating potential challenges. The primary areas of prediction include fundamental physicochemical properties, quantum chemical descriptors that govern reactivity, pharmacokinetic profiles (ADMET), and the nature of interactions with biological targets.

This compound, also known as 3-bromo-2-oxopropionate-1-propyl ester (3-BrOP), is a derivative and prodrug of 3-bromopyruvic acid (3-BP). frontiersin.orgnih.gov Computational studies on 3-BP and its derivatives have been instrumental in understanding their mechanism of action and therapeutic potential. researchgate.net These approaches allow for the detailed characterization of molecular features that influence biological activity.

Predicted Physicochemical Properties

Table 1: Computed Physicochemical Properties for Ethyl Bromopyruvate (Analogue) This data is for Ethyl Bromopyruvate (PubChem CID: 66144), a close structural analogue of this compound, and is presented to illustrate the types of properties predicted computationally.

| Property | Predicted Value | Significance in Research Design | Source |

| Molecular Formula | C5H7BrO3 | Defines the elemental composition and exact mass. | nih.gov |

| Molecular Weight | 195.01 g/mol | Affects diffusion rates and is a key parameter in drug-likeness rules. | nih.gov |

| XLogP3 | 1.2 | Predicts the lipophilicity (fat-solubility) of a molecule, which influences its ability to cross cell membranes. | nih.govchem960.com |

| Hydrogen Bond Donor Count | 0 | The number of hydrogen atoms bonded to electronegative atoms; affects solubility and binding to targets. | chem960.com |

| Hydrogen Bond Acceptor Count | 3 | The number of electronegative atoms (O, N) that can accept hydrogen bonds; influences solubility and binding interactions. | chem960.com |

| Rotatable Bond Count | 4 | Measures the conformational flexibility of the molecule, which can impact receptor binding. | chem960.com |

| Topological Polar Surface Area (TPSA) | 43.4 Ų | Predicts the surface area of polar atoms; correlated with drug transport properties like intestinal absorption and brain penetration. | nih.govchem960.com |

Quantum Chemical Descriptors

Quantum chemistry calculations delve into the electronic structure of a molecule to predict its intrinsic reactivity and stability. wisdomlib.org Methods like Density Functional Theory (DFT) are used to calculate various electronic descriptors that are fundamental to understanding how a molecule will behave in a chemical reaction. scirp.org For a reactive alkylating agent like this compound, these descriptors are vital for predicting its interactions with nucleophilic residues in biological targets. frontiersin.org

Key quantum chemical descriptors include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. mdpi.com

Chemical Hardness (η) and Softness (S) : These properties describe the resistance of a molecule to change its electron configuration. Soft molecules tend to be more reactive. scirp.org

Electronegativity (χ) and Electrophilicity (ω) : These descriptors measure a molecule's ability to attract electrons and its capacity to act as an electrophile, respectively. scirp.org This is particularly relevant for this compound, which functions as an electrophile. frontiersin.org

Table 2: Key Quantum Chemical Descriptors and Their Significance in Research Design

| Descriptor | Definition | Significance for Research Design |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A small gap suggests high chemical reactivity and low kinetic stability, indicating the molecule can be easily excited. mdpi.com |

| Chemical Hardness (η) | A measure of resistance to deformation or change in the electron cloud. | Predicts the stability of the molecule. Hard molecules are less reactive. scirp.org |

| Chemical Softness (S) | The reciprocal of hardness, indicating the ease of modifying the electron cloud. | Predicts reactivity. Soft molecules are generally more reactive. scirp.org |

| Electrophilicity Index (ω) | Measures the energy stabilization when a molecule acquires additional electronic charge. | Quantifies the electrophilic nature of a molecule, predicting its likelihood to react with nucleophiles. mdpi.com |

Pharmacokinetic and Drug-Likeness Predictions

For any compound being considered for therapeutic research, predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical. mdpi.comnih.gov Computational tools like admetSAR and QSAR (Quantitative Structure-Activity Relationship) models are used to forecast these properties. frontiersin.org A primary screening is often performed using "drug-likeness" rules, such as Lipinski's Rule of Five, which assess if a compound has physicochemical properties that would make it a likely orally active drug in humans. shd-pub.org.rs In silico studies on 3-bromopyruvate and its derivatives have indicated that they show desirable drug-like criteria. researchgate.net

Table 3: Lipinski's Rule of Five for Predicting Drug-Likeness

| Parameter | Rule | Rationale |

| Molecular Weight | ≤ 500 g/mol | Smaller molecules are more easily absorbed and transported. |

| Log P (Lipophilicity) | ≤ 5 | An optimal balance of water and lipid solubility is needed for absorption and distribution. |

| H-bond Donors | ≤ 5 | Fewer donors improve permeability across cell membranes. |

| H-bond Acceptors | ≤ 10 | Fewer acceptors improve permeability across cell membranes. |

Molecular Docking and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). frontiersin.org This method is essential for identifying potential biological targets and understanding the molecular basis of inhibition. Research has shown that 3-bromopyruvate propyl ester (3-BrOP) is a potent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). innovareacademics.in

Docking studies on the parent compound, 3-BP, have been conducted against several key enzymes in cancer metabolism, such as hexokinase 2 (HK2), GAPDH, and succinate dehydrogenase (SDH). frontiersin.orgresearchgate.net These studies calculate parameters like binding energy and dissociation constant (Kd) to estimate the binding affinity. frontiersin.org They also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. frontiersin.org Such analyses have shown that the binding of 3-BP to its targets is not solely due to alkylation but is also guided by these non-covalent interactions, providing a more complete picture of its mechanism. frontiersin.org

Table 4: Illustrative Molecular Docking Results for 3-Bromopyruvate with Metabolic Enzymes This table summarizes findings from docking studies on the parent compound, 3-bromopyruvate (3-BP), to illustrate the data generated from such computational analyses.

| Target Enzyme | Key Interacting Residues | Predicted Interaction Type | Significance | Source |

| Hexokinase 2 (HK2) | --- | Hydrophobic Interactions, Van der Waals forces | Identified as a preferred target with stable binding. | frontiersin.org |

| GAPDH | Arg, Asn, Gly, Ser, Thr | Hydrogen Bonding, Hydrophobic Interactions | Indicates specific binding at the active site beyond simple alkylation. | frontiersin.org |

| Pyruvate Dehydrogenase (PDH) | Arg, His | Hydrogen Bonding | Shows strong, stable binding, suggesting it is a highly preferred target. | frontiersin.org |

| Succinate Dehydrogenase (SDH) | Arg, Asn, Ser | Hydrogen Bonding | Another preferred target with high binding affinity. | frontiersin.org |

Analytical Methodologies for Propyl Bromopyruvate and Its Metabolites in Research Studies

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of propyl bromopyruvate, providing the necessary separation from interfering substances in biological and chemical samples. Both high-performance liquid chromatography and gas chromatography have distinct applications in this field.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in studies involving this compound. While direct quantification of the highly reactive parent compound can be challenging, HPLC is frequently employed to measure its downstream biological effects. A significant application is the quantification of cellular adenosine (B11128) triphosphate (ATP) levels following treatment with this compound or its prodrugs. google.com For instance, research has utilized HPLC to demonstrate that this compound can be more effective than its parent compound, 3-bromopyruvate (B3434600), in depleting the cellular ATP pool in leukemia cell lines. google.com In these methods, cellular nucleotides are extracted, neutralized, and then analyzed by HPLC to precisely measure the changes in ATP concentration, providing a quantitative measure of the compound's bioenergetic impact. google.com

Beyond monitoring ATP, HPLC serves as the essential separation front-end for mass spectrometry, a combination that allows for the direct analysis of the compound and its metabolites. nih.gov The use of reversed-phase columns, such as C18, is common for separating semi-polar compounds like this compound from complex mixtures prior to detection. nih.gov

Gas Chromatography (GC) Applications

The application of Gas Chromatography (GC) for the direct analysis of this compound is not widely documented in the literature. GC is generally suited for compounds that are volatile and thermally stable. lcms.cz Given that this compound is a reactive alkylating agent, it may be prone to degradation at the high temperatures used in GC injectors and columns.

However, GC-based methods are standard for analyzing related halogenated compounds and potential metabolites. iarc.fr For many non-volatile or thermally labile compounds, a chemical derivatization step is employed to increase volatility and thermal stability, making them amenable to GC analysis. jfda-online.com For example, methods exist for the GC analysis of related molecules like bromophenylmercapturic acids in urine after hydrolysis and acetylation. nih.gov While specific protocols for this compound are scarce, the analysis of its potential volatile breakdown products or specific derivatives remains a possibility within the scope of GC techniques, often coupled with mass spectrometry (GC-MS) for definitive identification. google.com

Mass Spectrometry (MS) Based Detection and Characterization

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound and its interaction products. Its ability to provide molecular weight and structural information makes it ideal for identifying metabolites and protein targets.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique in this compound research. googleapis.com It combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This approach is central to identifying the molecular targets of this compound. By analyzing cell lysates after treatment, researchers have used LC-MS/MS to identify specific proteins that are alkylated by the compound. science.gov A notable finding from such proteomic studies is the identification of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as a primary target of 3-bromopyruvate and its propyl ester. researchgate.netnih.gov

In metabolomics studies, LC-MS/MS protocols are used to obtain a global profile of the metabolic perturbations induced by this compound. nih.govnih.gov These untargeted or targeted analyses can quantify changes in hundreds of metabolites, revealing the broader impact on cellular pathways. nih.govnih.gov For quantitative studies, triple quadrupole (QqQ) mass spectrometers are often operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and specificity for tracking the concentration of the parent compound or its metabolites over time in pharmacokinetic studies. nih.govgoogle.com

Precolumn Derivatization Strategies for Enhanced Detection

Direct analysis of 3-bromopyruvate (3-BrPA), the active intracellular product of this compound, can be difficult by mass spectrometry. researchgate.net To overcome this, precolumn derivatization strategies are employed to create a derivative with superior ionization efficiency and chromatographic behavior. A validated HPLC-MS/MS method for the quantification of 3-BrPA in rat plasma involves derivatization with 4-nitro-1,2-phenylenediamine (NPDA). researchgate.net This reaction creates a stable product that can be readily detected and quantified, enabling pharmacokinetic studies. researchgate.netdbcls.jp

While derivatization is a common strategy to improve detection, it is also noteworthy that this compound's inherent reactivity as an alkylating agent means it naturally forms derivatives in situ by reacting with cellular nucleophiles like cysteine residues on proteins. science.govnih.gov The analysis of these protein and peptide adducts by LC-MS/MS is fundamentally a characterization of its biologically relevant derivatives. In other analytical contexts, precolumn derivatization with bromine has been used to improve the HPLC separation and detection of other classes of molecules, such as triacylglycerols, highlighting the versatility of this approach. nih.gov

Spectroscopic Characterization in Research Contexts (e.g., for reaction monitoring)

Spectroscopic methods are fundamental for the initial characterization of this compound and for monitoring its chemical reactions. Standard techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for confirming the molecular structure and purity of the synthesized compound. cardiff.ac.ukresearchgate.net For example, 1H and 13C NMR spectra provide definitive information about the arrangement of atoms in the molecule, which is benchmarked against expected literature values. uq.edu.au

In research contexts, spectroscopic analysis can be used to monitor the progress of reactions. For instance, when ethyl bromopyruvate is used in a synthesis, NMR analysis can indicate the extent of the reaction and the formation of multiple products. cardiff.ac.uk Advanced spectroscopic techniques, often combined with mass spectrometry, can provide deeper insights into reaction mechanisms and molecular interactions. These methods are critical for the quality control of the compound used in research studies and for exploring its chemical reactivity in various environments.

Data Tables

Table 1: Chromatographic and Mass Spectrometry Methodologies This table is interactive. You can sort and filter the data.

| Technique | Application | Key Findings/Purpose | References |

|---|---|---|---|

| HPLC | Quantification of ATP | Measures the downstream bioenergetic effects of this compound by quantifying cellular ATP depletion. | google.com |

| GC | General Analysis | Potentially applicable for volatile metabolites or derivatives, though direct analysis of the parent compound is uncommon due to thermal instability. | iarc.fr, nih.gov |

| LC-MS/MS | Proteomics/Target ID | Identifies specific protein targets, such as GAPDH, that are alkylated by the compound. | science.gov, researchgate.net, nih.gov |

| LC-MS/MS | Metabolomics | Provides global profiles of metabolic changes in cells after treatment. | nih.gov, nih.gov |

| LC-MS/MS | Pharmacokinetics | Quantifies compound levels in biological fluids (e.g., plasma) over time, often requiring precolumn derivatization. | researchgate.net |

| Precolumn Derivatization | Enhanced Detection | Improves sensitivity and chromatographic properties for MS detection, e.g., using NPDA for 3-bromopyruvate. | researchgate.net, dbcls.jp |

Table 2: Spectroscopic Characterization Methods This table is interactive. You can sort and filter the data.

| Technique | Application | Purpose | References |

|---|---|---|---|

| NMR (1H, 13C) | Structural Confirmation | Verifies the chemical structure and purity of synthesized this compound. | cardiff.ac.uk, researchgate.net, uq.edu.au |

| FT-IR | Structural Confirmation | Identifies functional groups and confirms the molecular structure. | researchgate.net |

| UV-Vis | General Characterization | Used in combination with other spectroscopic techniques for comprehensive characterization. | researchgate.net |

| Spectroscopy (General) | Reaction Monitoring | Monitors the progress of chemical syntheses involving bromopyruvate esters. | cardiff.ac.uk |

Q & A

Q. What are the primary methodologies for synthesizing propyl bromopyruvate, and how can its purity be validated?

this compound is typically synthesized via esterification of bromopyruvic acid with propanol under acid catalysis. Key steps include refluxing bromopyruvic acid with excess propanol in the presence of sulfuric acid, followed by purification using vacuum distillation or recrystallization . Purity validation involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester bond formation and gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or byproducts. Quantification of impurities should adhere to ICH guidelines, with thresholds <0.1% for critical impurities .

Q. How can researchers design experiments to assess this compound’s antibacterial activity against drug-resistant pathogens?

Use a two-phase approach:

- In vitro assays : Minimum inhibitory concentration (MIC) tests against ESKAPE pathogens (e.g., Staphylococcus aureus, Mycobacterium tuberculosis) in nutrient broth, with serial dilutions of this compound. Include positive controls (e.g., vancomycin) and negative controls (solvent-only) .

- Mechanistic studies : Measure ATP depletion via luciferase-based assays and evaluate iron uptake inhibition using radioactive ⁵⁵Fe-transferrin binding assays . Note: Address contradictory results (e.g., discrepancies in MIC values across strains) by repeating assays under standardized conditions and validating via checkerboard synergy tests .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound’s reactivity with thiol groups necessitates strict safety measures:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Monitor mutagenicity via Ames tests (e.g., Salmonella typhimurium TA98/TA100 strains), as brominated compounds may enhance mutagenic effects of co-administered agents .

- Store in amber glass vials at 4°C to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s enzyme inhibition profiles across studies?

Discrepancies in reported enzyme targets (e.g., GAPDH vs. pyruvate kinase) may arise from assay conditions (pH, substrate concentration) or off-target effects. To resolve:

- Perform kinetic inhibition assays under uniform conditions (e.g., 25°C, pH 7.4) with purified enzymes.

- Use isothermal titration calorimetry (ITC) to confirm binding specificity .

- Cross-validate findings with genetic knockdown models (e.g., CRISPR-Cas9 for gapdh or pyk genes) .

Q. What strategies optimize this compound’s efficacy in biofilm disruption without inducing resistance?

- Synergistic combinations : Test sub-inhibitory concentrations of this compound with β-lactams or vancomycin using time-kill curves. For example, a 64-fold lower concentration reduced S. aureus biofilm mass synergistically with vancomycin .

- Resistance monitoring : Serial passage assays over 30 generations in sub-MIC this compound, followed by whole-genome sequencing to identify mutations in target genes (e.g., gapdh, icd) .

Q. How should in vivo efficacy studies of this compound be structured to align with translational research goals?

- Animal models : Use neutropenic murine thigh infection models for pharmacokinetic/pharmacodynamic (PK/PD) profiling. Measure bacterial load reduction in thigh tissues and compare efficacy to standard therapies (e.g., vancomycin) .

- Dosage optimization : Calculate the effective dose (ED₅₀) using Hill equation modeling and adjust for bioavailability based on plasma protein binding assays .

Methodological Frameworks for Research Design

How can the PICOT framework structure research questions on this compound’s therapeutic potential?

Apply the PICOT (Population, Intervention, Comparison, Outcome, Time) framework:

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. For synergy/antagonism assessments, apply the Chou-Talalay method to compute combination indices (CI <1 indicates synergy) . Report confidence intervals and p-values via bootstrap resampling to account for small sample sizes .

Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies?

- Data transparency : Publish raw datasets (e.g., NMR spectra, MIC values) in supplementary materials or repositories like Zenodo.

- Protocol standardization : Adopt community guidelines (e.g., MIAMI for antimicrobial assays) and document deviations meticulously .

- Reagent validation : Source this compound from ≥3 independent suppliers and verify purity via third-party labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.